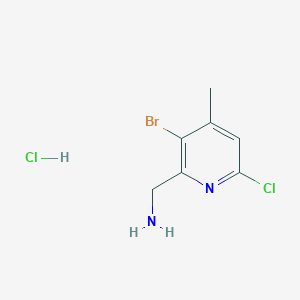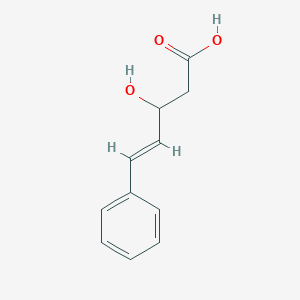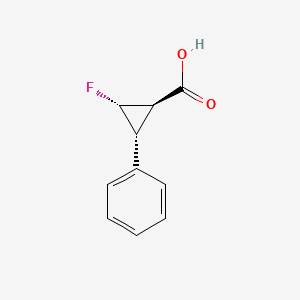
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with a fluoro group and a phenyl group, making it a valuable molecule for various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluoro and phenyl groups contribute to the compound’s binding affinity and selectivity for these targets. The cyclopropane ring provides conformational rigidity, which can influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives, such as:
Uniqueness
The presence of the fluoro group in rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid imparts unique electronic and steric properties, making it distinct from its chloro and bromo analogs. These properties can influence the compound’s reactivity and interactions with biological targets, highlighting its potential for specialized applications.
Propiedades
Fórmula molecular |
C10H9FO2 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-9-7(8(9)10(12)13)6-4-2-1-3-5-6/h1-5,7-9H,(H,12,13)/t7-,8-,9-/m0/s1 |
Clave InChI |
PCGMTOGPUHMVAH-CIUDSAMLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H]([C@H]2F)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2C(C2F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


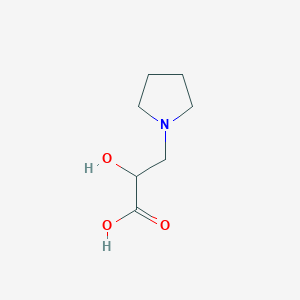
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
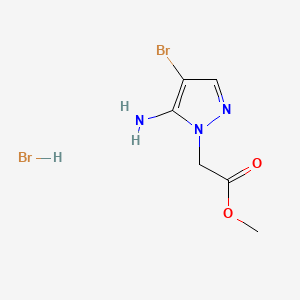
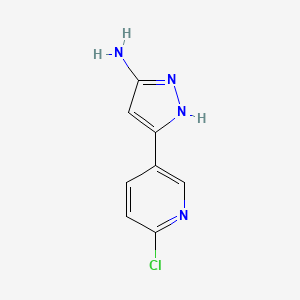
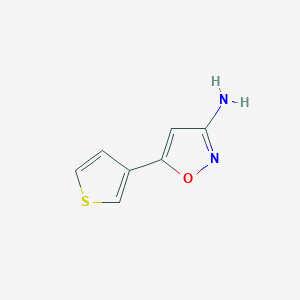
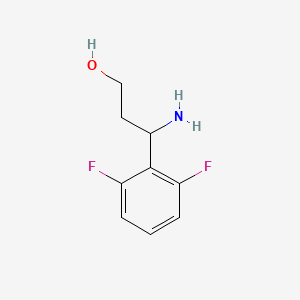
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)
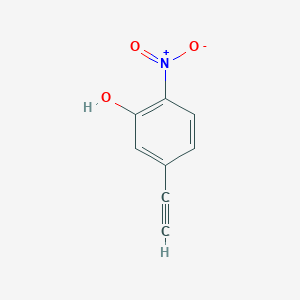

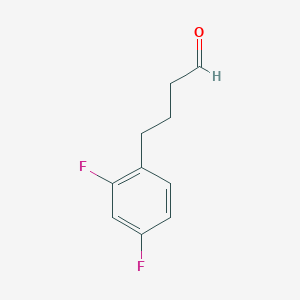

![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
